Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Description
Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 115414-49-8) is a synthetic glycolipid analog with the molecular formula C₂₄H₄₇NO₆ and a molecular weight of 445.63 g/mol . Its structure features a hexadecyl (C16) alkyl chain linked via an ether bond to the anomeric carbon of a 2-acetamido-2-deoxy-β-D-glucopyranose moiety. This amphiphilic design enhances solubility in membrane systems, making it valuable for studying glycosidase interactions and glycosylation pathways .
Key properties include:
Properties
Molecular Formula |
C24H47NO6 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27) |
InChI Key |
WKLPLHUPPYUENY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Glycosylation with Trityl Chloride and Zinc Chloride
A foundational method involves the reaction of 2-acetamido-2-deoxy-α-D-glucopyranose with 1-hexadecanol in the presence of trityl chloride (TrCl) and zinc chloride (ZnCl₂) in dichloromethane. This approach leverages the transient protection of hydroxyl groups to direct β-selectivity. The reaction proceeds at ambient temperature for 6 hours, achieving an 82% yield of the acetylated intermediate, which is subsequently deprotected using ethylenediamine-butanol. Key steps include:
-
Protection : Trityl chloride selectively protects the primary hydroxyl group of glucosamine.
-
Activation : ZnCl₂ catalyzes the glycosidic bond formation between the anomeric carbon and hexadecanol.
-
Deprotection : Acidic hydrolysis removes trityl groups, followed by acetylation to stabilize intermediates.
Coupling with Glycosylamine and Fatty Acids
An alternative route involves synthesizing a glycosylamine intermediate (3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl azide) and coupling it to hexadecanoic acid derivatives. This method, optimized by Kumar et al., uses TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent. The phthalimido group is later removed via hydrazinolysis, yielding the target compound in 76% purity after column chromatography.
Acid-Catalyzed Glycosylation Using Furanosyl Oxazoline
A scalable procedure employs 2-acetamido-2-deoxy-D-glucose-derived furanosyl oxazoline as a reactive intermediate. Under acidic conditions (e.g., HCl in dioxane), the oxazoline reacts with hexadecanol to form the β-glycoside exclusively. This method avoids protecting group manipulations and achieves yields >70%. Advantages include:
-
Stereoselectivity : The oxazoline’s rigid structure enforces β-configuration.
-
Efficiency : Single-step glycosylation reduces purification complexity.
Chemoenzymatic Synthesis Strategies
Enzymatic approaches using β-glucosidases or glycosyltransferases have been explored for eco-friendly synthesis. For example, transglycosylation reactions with immobilized enzymes in non-aqueous media enable the transfer of glucosamine to hexadecanol. While yields are moderate (50–60%), this method avoids toxic catalysts and operates under mild conditions.
Large-Scale Synthesis and Process Optimization
Industrial-scale production requires optimizing solvent systems and catalyst loading. A study by Henderson et al. demonstrated that replacing dichloromethane with toluene and increasing ZnCl₂ concentration to 15 mol% improved yield to 89% while reducing reaction time to 4 hours. Critical parameters include:
-
Solvent Polarity : Low-polarity solvents enhance hexadecanol solubility.
-
Catalyst Recycling : ZnCl₂ can be recovered and reused without significant activity loss.
Comparative Analysis of Preparation Methods
Challenges and Limitations
-
Stereochemical Control : Ensuring exclusive β-configuration remains challenging in non-enzymatic methods.
-
Purification Complexity : Acetylated intermediates require repetitive chromatography, increasing costs.
-
Substrate Solubility : Hexadecanol’s hydrophobicity necessitates polar aprotic solvents, complicating large-scale reactions .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: this compound carboxylic acid.
Reduction: Hexadecyl 2-amino-2-deoxy-beta-D-glucopyranoside.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Chemical Applications
Surfactant in Nanoparticle Synthesis
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize colloidal systems aids in the formation of uniform nanoparticles, which are crucial for applications in drug delivery and diagnostics.
Stabilization of Emulsions
In chemical formulations, this compound helps stabilize emulsions by reducing surface tension, thereby enhancing the stability and shelf-life of products like creams and lotions.
Biological Applications
Cell Culture Studies
In biological research, this compound is employed in cell culture to study membrane proteins and cellular interactions. Its surfactant properties facilitate the incorporation of various biomolecules into cellular membranes, allowing for detailed investigations into membrane dynamics .
Inhibition of Tumor Growth
Research indicates that this compound may act as an inhibitor of neoplastic cell growth. It has shown promise in preclinical studies for its ability to impede the proliferation of malignant tumors, suggesting potential therapeutic applications in oncology .
Medicinal Applications
Drug Delivery Systems
Due to its amphiphilic nature, this compound is being investigated for use in drug delivery systems. It can form micelles and liposomes that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities. This property is particularly beneficial for delivering hydrophobic drugs that require solubilization for effective therapeutic action.
Stabilizer for Therapeutic Proteins
The compound is also explored as a stabilizer for therapeutic proteins in pharmaceutical formulations. Its ability to maintain protein stability during storage and administration is crucial for developing effective biopharmaceuticals.
Industrial Applications
Cosmetic Formulations
In the cosmetics industry, this compound is used as an ingredient in creams and lotions due to its moisturizing properties and ability to enhance texture and stability . Regulatory compliance ensures that products containing this compound meet safety standards before market release.
Detergents and Personal Care Products
The compound's surfactant properties make it valuable in formulating detergents and personal care products. It contributes to cleaning efficacy while being gentle on skin and surfaces .
Case Studies
Mechanism of Action
The mechanism of action of Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily based on its ability to interact with lipid bilayers. The hexadecyl group embeds into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Modifications
Altering the alkyl chain length significantly impacts solubility, enzymatic substrate activity, and membrane interactions.
Key Insight : Longer alkyl chains (e.g., C16) improve lipid bilayer integration but reduce aqueous solubility, whereas shorter chains (e.g., C6) favor enzymatic accessibility .
Functional Group Modifications
4-Deoxy Derivatives
4-Deoxy analogs (e.g., 2-acetamido-2,4-dideoxy-β-D-hexopyranosides) exhibit distinct enzymatic recognition patterns:
- Phenyl 4-deoxy-GlcNAc (Compound 1) : Hydrolyzed at 85% efficiency by fungal β-N-acetylhexosaminidases (e.g., Penicillium spp.), compared to 60% for the non-deoxy parent compound. Acts as a transglycosylation donor, yielding 4-deoxy-disaccharides with 52% yield .
- Hexadecyl 4-deoxy derivative: Not directly studied, but computational docking suggests reduced activity in mammalian enzymes due to steric clashes from the C16 chain .
Acetylated Derivatives
Tri-O-acetylated analogs (e.g., Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside) :
- Molecular Weight: 571.74 g/mol (vs. 445.63 for non-acetylated form).
- Solubility : Improved in organic solvents (e.g., DCM, chloroform) due to reduced polarity.
- Applications : Intermediate in solid-phase glycan synthesis .
Biological Activity
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hex-GlcNAc) is a glycosylated compound that has garnered attention in biochemical and medical research due to its potential biological activities, particularly in cancer therapy and glycan research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C24H47NO6
- Molecular Weight : 445.63 g/mol
- Structure : It features a long hexadecyl chain attached to a 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety, which contributes to its amphiphilic properties.
Biological Activities
This compound exhibits various biological activities, particularly in the context of cancer research:
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Antiproliferative Effects :
- Studies have demonstrated that Hex-GlcNAc inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and OVCAR-3 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values range from 4 to 25 µM depending on the specific cell line and experimental conditions .
-
Mechanism of Action :
- The compound is believed to interfere with cellular signaling pathways that are crucial for cancer cell growth and survival. It may alter membrane dynamics and fluidity, impacting signal transduction pathways essential for tumor progression.
-
Glycan Interaction Studies :
- Hex-GlcNAc can serve as a probe for studying protein-glycan interactions, which are vital in various biological processes such as cell signaling and immune responses. Its structural similarity to natural glycans allows it to mimic these interactions effectively.
Study on Anticancer Activity
A study evaluated the antiproliferative effects of Hex-GlcNAc on different epithelial cancer cell lines. The results indicated significant inhibition of cell growth across various lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 17 |
| A549 | 9 |
| OVCAR-3 | 4 |
| A427 | 25 |
This data underscores the compound's potential as a therapeutic agent against multiple types of cancer .
Glycosylation in Living Cells
Another study investigated the ability of Hex-GlcNAc derivatives to prime the synthesis of neolacto-series oligosaccharides in HL60 cells. The results showed that incubation with Hex-GlcNAc led to the production of various glycosylated products, indicating its utility in glycan research and oligosaccharide synthesis .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Utilization of D-glucosamine derivatives.
- Acetylation : Introduction of the acetamido group.
- Alkylation : Attachment of the hexadecyl chain through specific alkylation reactions.
- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.
These methods are crucial for obtaining high yields and purity necessary for biological testing.
Future Directions
Ongoing research is expected to explore further applications of this compound in:
- Developing novel anticancer therapies.
- Investigating its role in modulating immune responses.
- Understanding its interactions with cellular membranes and potential impacts on drug delivery systems.
Q & A
Q. What are the limitations of enzymatic synthesis for large-scale production, and how can they be mitigated?
Q. How can solubility issues in aqueous buffers be overcome for in vitro assays?
Q. What analytical approaches distinguish between isomeric byproducts in synthetic batches?
- Methodology : Chiral HPLC with polysaccharide-based columns separates α/β anomers. Ion mobility spectrometry (IMS) differentiates isomers based on collision cross-section .
Data Contradiction Analysis
Q. How to interpret conflicting results in glycosidase inhibition studies?
Q. Why do enzymatic and chemical synthesis routes yield differing stereochemical outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
